4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate
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Overview
Description
4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, including being components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate typically involves a multi-step process. One common method includes the cyclocondensation reaction of aminopyrimidine with pyruvic acid in the presence of a catalyst such as cerium ammonium nitrate. This reaction is often carried out under microwave irradiation to enhance the yield and reduce reaction time .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and oxo groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate has several scientific research applications:
Industry: The compound is used in the development of new materials and as a building block for various chemical syntheses.
Mechanism of Action
The mechanism of action of 4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate involves its interaction with specific molecular targets. For instance, its derivatives act as non-competitive antagonists of kainate receptors, which are involved in excitatory neurotransmission in the brain . By blocking these receptors, the compound can modulate neuronal activity and potentially provide neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide: An intermediate in the synthesis of hypoxanthine derivatives.
2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido derivatives: These compounds are synthesized using similar methods and have comparable biological activities.
Uniqueness
4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate is unique due to its specific structure, which allows it to interact with kainate receptors effectively. Its ability to serve as an intermediate in the synthesis of various bioactive molecules further highlights its importance in medicinal chemistry.
Properties
Molecular Formula |
C6H6N4O4 |
---|---|
Molecular Weight |
198.14 g/mol |
IUPAC Name |
(4-amino-6-oxo-1H-pyrimidin-5-yl) 2-amino-2-oxoacetate |
InChI |
InChI=1S/C6H6N4O4/c7-3-2(5(12)10-1-9-3)14-6(13)4(8)11/h1H,(H2,8,11)(H3,7,9,10,12) |
InChI Key |
SVUCRZXOAPRBQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=O)N1)OC(=O)C(=O)N)N |
Origin of Product |
United States |
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